molecular formula C21H22N2O2 B11235644 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11235644
M. Wt: 334.4 g/mol
InChI Key: OBIZNRAGIQBQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Formation of the carbazole core: This can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.

    Introduction of the acetamide group: This step involves the reaction of the carbazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A well-known carbazole derivative used as an anticonvulsant and mood stabilizer.

    Risperidone: Another carbazole derivative used as an antipsychotic medication.

Uniqueness

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its specific structural features, such as the methoxyphenyl and acetamide groups, which may confer distinct biological activities and chemical properties compared to other carbazole derivatives.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C21H22N2O2/c1-25-15-11-9-14(10-12-15)13-20(24)22-19-8-4-6-17-16-5-2-3-7-18(16)23-21(17)19/h2-3,5,7,9-12,19,23H,4,6,8,13H2,1H3,(H,22,24)

InChI Key

OBIZNRAGIQBQSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.